(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride
CAS No.:
Cat. No.: VC13814444
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10ClNO2 |
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Molecular Weight | 163.60 g/mol |
IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1 |
Standard InChI Key | CKYARWJSMYTCAT-FYZOBXCZSA-N |
Isomeric SMILES | C[C@@](CC#C)(C(=O)O)N.Cl |
SMILES | CC(CC#C)(C(=O)O)N.Cl |
Canonical SMILES | CC(CC#C)(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride is C₆H₁₀ClNO₂, with a molecular weight of 163.60 g/mol. Its IUPAC name, (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflects the presence of:
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A methyl group at the α-carbon.
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An alkyne moiety at the γ-position.
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A protonated amine group stabilized by a hydrochloride counterion.
The stereochemistry at the α-carbon is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses of analogous compounds confirm that the (R)-configuration induces distinct three-dimensional packing and hydrogen-bonding patterns compared to the (S)-enantiomer .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₆H₁₀ClNO₂ | |
Molecular Weight | 163.60 g/mol | |
IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride | |
Canonical SMILES | CC@@(C(=O)O)N.Cl | |
Enantiomeric Purity | ≥98% (via chiral HPLC) |
Synthesis and Stereoselective Production
Asymmetric Synthesis Strategies
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Chiral Auxiliary-Mediated Synthesis:
A nickel(II) complex with (S)-BPB [(S)-2-(N-benzylprolyl)aminobenzophenone] has been used to induce stereocontrol in the alkylation of glycine equivalents. For the (R)-enantiomer, inversion of the chiral auxiliary or use of (R)-BPB would be required . -
Catalytic Asymmetric Alkynylation:
Palladium-catalyzed cross-coupling reactions between propargyl halides and chiral amino acid precursors could yield the alkyne-substituted product. For example, Sonogashira coupling with a propargyl bromide derivative and a chiral nickel complex achieved 75–80% yields for similar compounds .
Critical Reaction Parameters
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Temperature: Optimal yields (70–75%) are achieved at 75–80°C .
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Catalysts: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) facilitate alkyne-aryl bond formation .
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Solvents: 1,4-Dioxane and iPr₂NH enhance reaction efficiency .
Comparative Analysis with Structural Analogues
(R)- vs. (S)-Enantiomers
While the (S)-enantiomer has been evaluated for bacterial collagenase inhibition , the (R)-form’s bioactivity remains unexplored. Key differences include:
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Stereochemical Influence on Binding: Molecular docking studies suggest the (R)-configuration may alter hydrogen-bonding interactions with enzyme active sites.
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Thermodynamic Stability: The (R)-enantiomer exhibits a 5–10% lower melting point than the (S)-form in homologous series, likely due to packing inefficiencies .
Table 2: Enantiomer Comparison
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